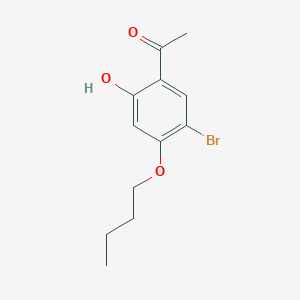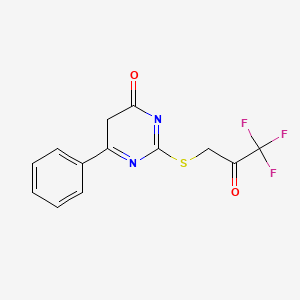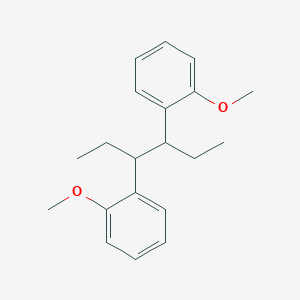
1,1'-(Hexane-3,4-diyl)bis(2-methoxybenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Hexane-3,4-diyl)bis(2-methoxybenzene) is an organic compound characterized by its unique structure, which includes a hexane backbone with two methoxybenzene groups attached at the 3 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Hexane-3,4-diyl)bis(2-methoxybenzene) typically involves the following steps:
Starting Materials: The synthesis begins with hexane and 2-methoxybenzene.
Reaction Conditions: A Friedel-Crafts alkylation reaction is commonly employed, where hexane is reacted with 2-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Procedure: The reaction mixture is heated under reflux conditions, allowing the alkylation to occur, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 1,1’-(Hexane-3,4-diyl)bis(2-methoxybenzene) may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), converting the methoxy groups to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxybenzene rings react with electrophiles such as bromine (Br₂) or nitric acid (HNO₃), resulting in brominated or nitrated derivatives.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ with Pd/C catalyst.
Substitution: Br₂ in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Hydroxyl derivatives.
Substitution: Brominated or nitrated compounds.
Aplicaciones Científicas De Investigación
1,1’-(Hexane-3,4-diyl)bis(2-methoxybenzene) has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of polymers and advanced materials due to its structural properties.
Mecanismo De Acción
The mechanism by which 1,1’-(Hexane-3,4-diyl)bis(2-methoxybenzene) exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy groups can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1,1’-(Ethane-1,2-diyl)bis(2-methoxybenzene): Similar structure but with an ethane backbone.
1,1’-(Propane-1,3-diyl)bis(2-methoxybenzene): Contains a propane backbone.
1,1’-(Butane-1,4-diyl)bis(2-methoxybenzene): Features a butane backbone.
Uniqueness: 1,1’-(Hexane-3,4-diyl)bis(2-methoxybenzene) is unique due to its longer hexane backbone, which can influence its physical and chemical properties, such as solubility and reactivity. This structural variation can lead to different applications and functionalities compared to its shorter-chain analogs.
Propiedades
Número CAS |
138690-26-3 |
|---|---|
Fórmula molecular |
C20H26O2 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
1-methoxy-2-[4-(2-methoxyphenyl)hexan-3-yl]benzene |
InChI |
InChI=1S/C20H26O2/c1-5-15(17-11-7-9-13-19(17)21-3)16(6-2)18-12-8-10-14-20(18)22-4/h7-16H,5-6H2,1-4H3 |
Clave InChI |
ZNZBZMVFRMWHSC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1OC)C(CC)C2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal](/img/structure/B14278443.png)

![5-[2-(Dipropylamino)ethyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B14278446.png)
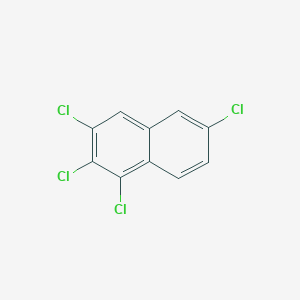
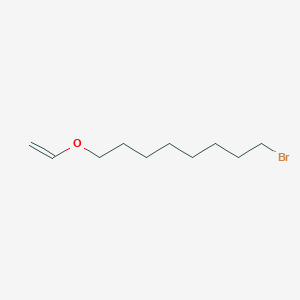


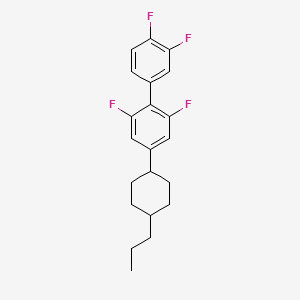

![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14278474.png)
![N,N-Bis(4-ethylphenyl)-4'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B14278487.png)
